1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
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Overview
Description
1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that features a unique combination of indole, piperidine, and benzothiadiazole moieties
Mechanism of Action
Indole Derivatives
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Pharmacological Activity
Among the derivatives, some compounds have shown anti-inflammatory and analgesic activities along with an ulcerogenic index compared with indomethacin and celecoxib .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as our compound of interest, have been shown to interact with various enzymes, proteins, and other biomolecules . They play a significant role in biochemical reactions, often acting as biologically active compounds for the treatment of various disorders
Cellular Effects
The compound 2-(1H-indol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone can influence cell function in various ways. It has been suggested that indole derivatives can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the acylation of piperidine, and finally the formation of the benzothiadiazole ring. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and piperidine moieties, using reagents like halogens, alkylating agents, and nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds include other indole derivatives, piperidine-based molecules, and benzothiadiazole-containing compounds. Compared to these, 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione stands out due to its unique combination of these three moieties, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Indole-3-acetic acid
- Piperidine-4-carboxylic acid
- Benzothiadiazole-2,2-dioxide
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-23-20-8-4-5-9-21(20)26(30(23,28)29)18-11-14-24(15-12-18)22(27)16-25-13-10-17-6-2-3-7-19(17)25/h2-10,13,18H,11-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMBKUGBBWNXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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